Artemisinin

Antimalarial drug discovery In vitro potency screening Plasmodium berghei

Artemisinin (CAS: 63968-64-9) is a naturally occurring sesquiterpene lactone containing a critical endoperoxide bridge, the essential pharmacophore for antimalarial activity. This compound serves as the parent scaffold for clinically deployed derivatives including dihydroartemisinin (DHA), artesunate, and artemether, and is primarily utilized in research as a reference standard for antimalarial drug discovery, in vitro mechanistic studies, and analytical method development.

Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
CAS No. 63968-64-9
Cat. No. B1665778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisinin
CAS63968-64-9
Synonymsarteannuin
artemisinin
artemisinine
qinghaosu
quing hau sau
quinghaosu
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
InChIInChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1
InChIKeyBLUAFEHZUWYNDE-NNWCWBAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Artemisinin 63968-64-9: Sesquiterpene Lactone Endoperoxide Sourcing and Research Procurement Guide


Artemisinin (CAS: 63968-64-9) is a naturally occurring sesquiterpene lactone containing a critical endoperoxide bridge, the essential pharmacophore for antimalarial activity [1]. This compound serves as the parent scaffold for clinically deployed derivatives including dihydroartemisinin (DHA), artesunate, and artemether, and is primarily utilized in research as a reference standard for antimalarial drug discovery, in vitro mechanistic studies, and analytical method development [2].

Artemisinin 63968-64-9: Why In-Class Derivatives Cannot Be Interchanged in Research and Development


While artemisinin and its semi-synthetic derivatives share the same endoperoxide pharmacophore, they exhibit substantial quantitative differences in intrinsic in vitro potency, stage-specific antiparasitic kinetics, and pharmacokinetic (PK) parameters that preclude simple substitution in experimental systems [1]. Derivatives such as dihydroartemisinin (DHA) and artemether demonstrate significantly lower IC50/EC50 values and distinct metabolic fates compared to the parent artemisinin, making artemisinin the necessary compound for studies requiring the unmodified natural product scaffold or for assessing structure-activity relationships (SAR) at the C-10 position [2]. The following quantitative evidence details exactly where artemisinin 63968-64-9 is differentiated from its closest analogs.

Artemisinin 63968-64-9: Quantifiable Differentiation Against Dihydroartemisinin, Artesunate, and Artemether in Antimalarial Assays


Artemisinin 63968-64-9: In Vitro Antimalarial Potency (IC50) Quantified Against Derivatives in P. berghei Model

In a standardized P. berghei rodent malaria model, artemisinin exhibits lower in vitro potency relative to its principal active metabolite dihydroartemisinin (DHA) and the hemisuccinate prodrug artesunate. This quantifiable difference establishes artemisinin as the essential reference compound for baseline activity comparisons and for studies evaluating the impact of C-10 derivatization [1].

Antimalarial drug discovery In vitro potency screening Plasmodium berghei

Artemisinin 63968-64-9: Comparative In Vivo Efficacy and Recrudescence Rate Against DHA in Murine Malaria

In vivo efficacy data from the P. berghei murine model reveals a marked distinction between artemisinin and dihydroartemisinin (DHA) in curative potential at identical dosing. This difference informs procurement decisions for studies requiring complete parasite clearance in animal models versus those examining partial response or recrudescence mechanisms [1].

In vivo efficacy Recrudescence Malaria chemotherapy

Artemisinin 63968-64-9: Stage-Specific Killing Kinetics Compared to Artemether and DHA

Artemisinin demonstrates distinct temporal killing kinetics against P. falciparum ring stages relative to artemether and DHA. While DHA achieves near-instantaneous inhibition, artemisinin provides an intermediate, well-characterized time-to-inhibition profile that is valuable for time-course experiments and for distinguishing mechanistic nuances among the artemisinin class [1].

Stage-specific activity Pharmacodynamics Killing kinetics

Artemisinin 63968-64-9: Oral Bioavailability Relative to 10-Deoxoartemisinin in Rat Model

The oral bioavailability (F) of artemisinin is quantitatively defined in a rat pharmacokinetic model, establishing a baseline that differs significantly from structurally related analogs. This data is critical for researchers selecting compounds for oral dosing studies or for those investigating the relationship between C-10 functionalization and absorption [1].

Pharmacokinetics Oral bioavailability ADME

Artemisinin 63968-64-9: Absence of Cross-Resistance with Chloroquine Validated in Resistant P. falciparum Isolates

In vitro susceptibility testing confirms that artemisinin retains full activity against chloroquine-resistant P. falciparum isolates, with no significant cross-resistance observed. This differential resistance profile relative to 4-aminoquinolines is essential for studies investigating multidrug resistance mechanisms and for validating the activity of novel compounds in resistant backgrounds [1].

Drug resistance Cross-resistance Chloroquine resistance

Artemisinin 63968-64-9: EC50 Potency Range Against CQ-Resistant P. falciparum Strains vs. Mefloquine

Artemisinin demonstrates picomolar-range potency against chloroquine-resistant P. falciparum strains, with EC50 values that are orders of magnitude lower than those of mefloquine, another antimalarial used in combination therapy. This quantifies artemisinin's utility as a highly potent reference compound for screening against resistant Southeast Asian isolates [1].

Multidrug-resistant malaria EC50 Mefloquine comparison

Artemisinin 63968-64-9: Validated Research and Development Application Scenarios for Sourcing Decisions


Reference Standard for Baseline Antimalarial Potency in SAR and Lead Optimization Studies

As established by head-to-head comparisons, artemisinin 63968-64-9 exhibits an IC50 of 1.9 × 10⁻⁸ M in the P. berghei model, which is 6.3-fold less potent than DHA [1]. This defined, lower potency makes artemisinin the optimal reference compound for quantifying the activity gain achieved by novel C-10 derivatives. Researchers should procure artemisinin to serve as the unmodified scaffold benchmark, against which the fold-improvement of semi-synthetic or fully synthetic analogs is calculated and reported in medicinal chemistry campaigns.

Experimental Model Compound for Investigating In Vivo Recrudescence and Treatment Failure

In the P. berghei murine model, artemisinin at 10 mg/kg administered over three days yields a 0% cure rate with 100% recrudescence, in stark contrast to the 47% cure rate achieved by DHA at the identical dose [1]. This quantifiable failure to achieve cure makes artemisinin 63968-64-9 the required compound for studies designed to model recrudescence, investigate parasite persistence mechanisms, or evaluate the curative potential of partner drugs in combination regimens. Procurement of artemisinin rather than DHA or artesunate is essential for experimental designs where complete clearance must be avoided to study relapse biology.

Intermediate Kinetic Benchmark in Time-Kill and Stage-Specific Pharmacodynamic Assays

Artemisinin achieves 100% growth inhibition of P. falciparum ring stages within 6-8 hours, a kinetic profile that is slower than DHA (2-4 hours) but more complete than artemether (only 70-80% inhibition at 10 hours) [1]. This intermediate, well-characterized time-to-inhibition provides a crucial temporal reference point in time-kill curve assays. Researchers requiring a defined 6-8 hour window for inhibition should specifically source artemisinin 63968-64-9 to serve as the intermediate-rate control, enabling precise discrimination of faster-acting or slower-acting experimental compounds.

Validation of Chloroquine Cross-Resistance Screening Panels

Artemisinin 63968-64-9 demonstrates full retention of activity against chloroquine-resistant P. falciparum isolates (IC50 = 7.67 nM), with resistant isolates showing 1.5-fold greater susceptibility than sensitive isolates [1]. This established lack of cross-resistance makes artemisinin an essential positive control for validating chloroquine-resistant parasite screening panels. Procurement of artemisinin is indicated when laboratories need to confirm that observed resistance in test compounds is specific to the 4-aminoquinoline chemotype rather than reflecting a general loss of susceptibility in the parasite line.

Oral Bioavailability Baseline for Formulation and Prodrug Development Studies

With a measured absolute oral bioavailability of 12.2 ± 0.832% in the rat model, artemisinin 63968-64-9 provides a quantifiable low-bioavailability benchmark against which formulation enhancements or prodrug strategies can be evaluated [1]. Researchers engaged in developing lipid-based formulations, nanoparticle delivery systems, or novel C-10 prodrugs designed to improve oral absorption should procure artemisinin as the unmodified comparator, enabling direct calculation of fold-improvement in F achieved by the experimental approach.

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